2-Bromo-1,3,5-trifluoro-4-nitrobenzene
Description
Significance of Halogenated Arenes in Synthetic Methodologies
Halogenated aromatic compounds, or aryl halides, are fundamental substrates in a multitude of synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. numberanalytics.comwikipedia.org These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, provide powerful and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwikipedia.org The versatility of aryl halides stems from the differential reactivity of the carbon-halogen (C-X) bond, which generally follows the trend C-I > C-Br > C-Cl > C-F for oxidative addition to a metal center, a key step in many catalytic cycles. nih.gov
This inherent reactivity difference allows for chemoselective functionalization of polyhalogenated arenes bearing different halogens. nih.gov Furthermore, even in molecules with identical halogen atoms, factors such as sterics, electronics, and specialized ligand systems can achieve remarkable site-selectivity. acs.org This controlled, stepwise functionalization is invaluable for the efficient and precise construction of value-added molecules for medicinal, agrochemical, and materials science applications. acs.org Aromatic halides also participate in other crucial reactions, such as nucleophilic aromatic substitution (SNAr), where electron-withdrawing groups activate the ring for attack by a nucleophile. numberanalytics.com
Contextualization of Nitroaromatic Compounds in Advanced Synthesis
Nitroaromatic compounds are a cornerstone of organic synthesis, primarily due to the versatile chemistry of the nitro group. orgchemres.orgorgchemres.org Historically, their main application was as precursors to aromatic amines via reduction, a process that remains vital in the industrial production of dyes, pharmaceuticals, and polymers. scispace.comsci-hub.se However, the role of nitroaromatics has expanded significantly in advanced synthesis. sci-hub.se
The nitro group is one of the most powerful electron-withdrawing groups, which profoundly influences the reactivity of the aromatic ring. This property is exploited to facilitate nucleophilic aromatic substitution (SNAr) reactions, where the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby activating the ring for the displacement of a leaving group, typically a halide. numberanalytics.comstackexchange.com Moreover, the nitro group can be transformed into a wide array of other functional groups, making nitroaromatics highly versatile synthetic intermediates. scispace.comsci-hub.se Modern synthetic strategies often employ advanced nitration techniques, such as ipso-nitration (where a substituent other than hydrogen, like a boronic acid, is replaced by a nitro group) and the use of alternative nitrating agents like nitronium salts, to achieve greater control over regioselectivity and improve reaction conditions. orgchemres.orgnumberanalytics.com
Overview of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene within Halogenated Nitrobenzene (B124822) Chemistry
This compound (CAS No. 762297-93-8) is a polyhalogenated nitroarene that embodies the synthetic potential discussed in the preceding sections. bldpharm.com Its structure features a benzene (B151609) ring substituted with a bromine atom, three fluorine atoms, and a nitro group. This specific arrangement of substituents creates a highly electron-deficient aromatic system primed for specific chemical transformations.
The presence of the powerful nitro group ortho to the bromine atom and para to a fluorine atom strongly activates the ring for nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile is expected to preferentially displace one of the fluorine atoms, particularly the one para to the nitro group, due to superior stabilization of the intermediate Meisenheimer complex. The bromine atom, being a better leaving group than fluorine in many metal-catalyzed cross-coupling reactions, provides an alternative site for functionalization. nih.gov This differential reactivity between the C-F and C-Br bonds allows this compound to serve as a versatile platform for sequential, site-selective modifications, enabling the synthesis of complex, highly substituted aromatic structures.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 762297-93-8 | bldpharm.com |
| Molecular Formula | C6HBrF3NO2 | bldpharm.com |
| Molecular Weight | 255.97 g/mol | bldpharm.com |
| SMILES Code | O=N+C=C(F)C(Br)=C1F)[O-] | bldpharm.com |
Research Findings on Related Polyhalogenated Nitroaromatics
Detailed research on analogous polyhalogenated nitrobenzenes provides insight into the expected reactivity of this compound. For example, in the reaction of 2-bromo-1-chloro-4-nitrobenzene with sodium ethoxide, the nucleophile preferentially displaces the chlorine atom, which is positioned ortho to the activating nitro group. stackexchange.com This selectivity is driven by the formation of a more stable resonance intermediate where the negative charge is delocalized onto the nitro group. stackexchange.com
Furthermore, the principles of site-selective cross-coupling on polyhalogenated arenes are well-established. In substrates containing both bromine and fluorine, palladium-catalyzed reactions such as the Suzuki or Sonogashira coupling will almost exclusively occur at the more reactive C-Br bond, leaving the C-F bonds intact for potential subsequent transformations. nih.gov The synthesis of such compounds often involves the nitration of a pre-existing halogenated benzene. The regiochemical outcome of this nitration is dictated by the directing effects of the halogen substituents already on the ring. libretexts.org
An in-depth analysis of the synthetic methodologies for this compound and its related, highly halogenated nitrobenzene counterparts reveals a landscape of strategic and multi-step chemical transformations. The successful synthesis of these complex aromatic compounds hinges on the precise control of reaction conditions and a thorough understanding of the directing effects of existing substituents on the aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,5-trifluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-2(8)1-3(9)6(5(4)10)11(12)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTFXOAIAHTGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromo 1,3,5 Trifluoro 4 Nitrobenzene
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic aromatic substitution (S_NAr) is a primary reaction pathway for 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the electron-deficient aromatic ring to form a stabilized anionic intermediate, followed by the departure of a leaving group to restore aromaticity.
The aromatic ring of this compound is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of its substituents. libretexts.orgdoubtnut.com Both the nitro group and the fluorine atoms pull electron density from the benzene (B151609) ring through inductive and resonance effects. libretexts.orgnumberanalytics.com
The nitro group is a powerful deactivating group for electrophilic substitution but strongly activates the ring for nucleophilic substitution. doubtnut.comnumberanalytics.comyoutube.com It withdraws electrons through both induction and a strong resonance effect (-M effect), which significantly decreases the electron density on the ring. doubtnut.com This electron deficiency makes the aromatic system a more favorable target for attack by nucleophiles. Crucially, the nitro group can stabilize the negative charge of the intermediate formed during the reaction. numberanalytics.comyoutube.com
Fluorine atoms, being the most electronegative elements, exert a strong inductive effect (-I effect), withdrawing electron density through the sigma bonds. libretexts.org In polyfluorinated systems, the cumulative inductive effect of multiple fluorine atoms further enhances the electron-deficient nature of the aromatic ring, making it highly susceptible to nucleophilic substitution. researchgate.net The presence of these activating groups is essential for the S_NAr reaction to proceed efficiently. imperial.ac.uk
Table 1: Effects of Substituents on Aromatic Ring Reactivity
| Substituent | Effect Type | Influence on S_NAr |
|---|---|---|
| Nitro (-NO₂) | Strong -I, Strong -M (Resonance) | Strongly Activating |
The leaving group ability in S_NAr is influenced by multiple factors, including its electronegativity and the stability of the intermediate. nih.gov While the C-Br bond is weaker than the C-F bond, the high electronegativity of fluorine can significantly stabilize the transition state leading to the intermediate. In polyhalogenated systems, competition between different halogens as leaving groups can occur. nih.gov Studies on polyfluorobromobenzenes have shown that while bromide loss is expected, fluoride (B91410) loss can also be a competing pathway, demonstrating the complexity of the "element effect". researchgate.netnih.gov For this compound, the bromine atom serves as a potential leaving group, and its displacement by various nucleophiles is a key reaction pathway.
Regioselectivity in S_NAr reactions is dictated by the positions of the electron-withdrawing groups, which stabilize the negative charge of the intermediate. The attack of a nucleophile generally occurs at the carbon atom bearing a leaving group that is positioned ortho or para to a strong activating group, like a nitro group. libretexts.orgyoutube.com This is because the negative charge of the resulting intermediate can be delocalized onto the electron-withdrawing group, providing significant stabilization. youtube.com
In this compound, the nitro group is at the C-4 position. The bromine atom is at C-2 (ortho to the nitro group), and fluorine atoms are at C-1, C-3, and C-5. The positions ortho (C-3, C-5) and para (no substituent) to the nitro group are the most activated sites for nucleophilic attack. However, the leaving group must also be present at these activated sites. In this molecule, the bromine at C-2 and the fluorine at C-3/C-5 are all ortho or meta to the nitro group. The bromine at the C-2 position is ortho to the C-1 fluorine and the C-3 fluorine, and also ortho to the C-4 nitro group. The complex substitution pattern means that the precise site of nucleophilic attack and which halogen acts as the leaving group can depend on the nucleophile and reaction conditions. Steric hindrance can also play a role; for instance, in a related compound, 2,4-dibromo-1,5-difluoro-3-nitrobenzene, substitution was favored at C-4 over the more sterically hindered C-2 position.
The mechanism of S_NAr reactions involves the formation of a resonance-stabilized anionic intermediate, commonly known as a Meisenheimer complex. core.ac.uk This species is a type of benzenonium ion (specifically, a cyclohexadienyl anion) and represents an energy minimum along the reaction coordinate. imperial.ac.uk The formation of this intermediate is typically the rate-determining step. imperial.ac.uk
The stability of the Meisenheimer complex is paramount to the success of the S_NAr reaction. The negative charge introduced by the nucleophile is delocalized across the π-system of the ring and, most importantly, onto the electron-withdrawing substituents. youtube.com In the case of this compound, the negative charge of the intermediate formed by nucleophilic attack can be effectively delocalized onto the oxygen atoms of the para-nitro group. numberanalytics.comyoutube.com The fluorine atoms further stabilize the intermediate through their strong inductive effects. The investigation of these intermediates, often through spectroscopic methods or computational modeling, is crucial for understanding the reaction mechanism and predicting reactivity and regioselectivity. researchgate.netcore.ac.uk
Redox Chemistry of the Nitro Group
The nitro group in this compound is not only an activating group for S_NAr but also a site for redox reactions. Its reduction provides a pathway to other important functional groups, most notably amines.
The nitro group of aromatic nitro compounds can be selectively reduced to an amino group (-NH₂) while leaving other functional groups, such as halogens, intact. numberanalytics.com This transformation is highly valuable in organic synthesis as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the reactivity of the aromatic ring. researchgate.netresearchgate.net
Common methods for this reduction include catalytic hydrogenation or the use of chemical reducing agents. numberanalytics.com A well-established method for the selective reduction of polynitroarenes involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride and charcoal. researchgate.net This method has been shown to be highly selective, allowing for the controlled reduction of one or more nitro groups on a single aromatic ring. researchgate.net Applying such methods to this compound would yield 2-Bromo-1,3,5-trifluoro-4-aminobenzene (or its isomers, depending on the starting material's exact identity in literature), a versatile intermediate for further synthetic modifications. The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization or as a nucleophile itself.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dibromo-1,5-difluoro-3-nitrobenzene |
| 2-Bromo-1,3,5-trifluoro-4-aminobenzene |
| Hydrazine hydrate |
Mechanistic Aspects of Nitro Group Transformations
The nitro group of this compound is a pivotal functional group that dictates much of its reactivity. Its transformations primarily involve reduction to other nitrogen-containing functionalities, a common and synthetically valuable reaction pathway for nitroarenes.
The reduction of aromatic nitro compounds can proceed through various intermediates depending on the reagents and reaction conditions. The most common transformation is the reduction to a primary amine, which for the title compound would yield 2-bromo-1,3,5-trifluoroaniline. This conversion is typically achieved through methods such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, or by using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). nih.govmdpi.com
The mechanistic pathway for catalytic hydrogenation is understood to proceed via a series of sequential steps on the catalyst surface. nih.gov The nitro group (–NO2) is first reduced to a nitroso group (–NO), then to a hydroxylamino group (–NHOH), and finally to the amino group (–NH2). nih.govacs.org Intermediates like nitrosobenzene (B162901) and phenylhydroxylamine are often highly reactive and not isolated during the reaction. nih.gov For a polyhalogenated substrate like this compound, chemoselectivity is a key consideration, as aggressive reduction conditions could potentially lead to hydrodehalogenation (replacement of a halogen with hydrogen). However, standard conditions for nitro reduction are generally selective and leave the C-F and C-Br bonds intact.
Alternative reduction pathways can yield different products. For instance, the use of specific reagents like zinc metal in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding N-arylhydroxylamine. nih.gov While the nitro group itself can be displaced in some nucleophilic aromatic substitution (SNAr) reactions, this is less common than the substitution of a halogen on a highly activated ring. stackexchange.com In the case of this compound, the halogens are positioned ortho and para to the powerful electron-withdrawing nitro group, making them more likely leaving groups in SNAr reactions.
Cross-Coupling Reactions
The presence of multiple halogen atoms (one bromine, three fluorines) on the nitro-activated aromatic ring makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mdpi.com For a polyhalogenated arene like this compound, the reaction is expected to be highly site-selective. The selectivity is governed by the relative bond energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the Pd(0) catalyst. The C-Br bond is significantly weaker than the C-F bond, making it the overwhelmingly preferred site for coupling under standard Suzuki-Miyaura conditions.
This selectivity allows for the targeted synthesis of 2-aryl-1,3,5-trifluoro-4-nitrobenzene derivatives. The general reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table represents typical, not specific, experimental conditions for the selective C-Br coupling of the title compound.
| Parameter | Description | Example |
|---|---|---|
| Aryl Halide | The electrophilic coupling partner. | This compound |
| Boronic Acid | The nucleophilic coupling partner. | Phenylboronic acid |
| Catalyst | Typically a Pd(0) or Pd(II) precursor. | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Base | Required to activate the boronic acid. | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Often a mixture of an organic solvent and water. | Dioxane/H₂O or Toluene/Ethanol/H₂O |
| Expected Product | Result of selective C-C bond formation at the C-Br position. | 1,3,5-Trifluoro-4-nitro-2-phenylbenzene |
Stille Coupling and Other Organometallic Cross-Coupling Methodologies
Similar to the Suzuki-Miyaura reaction, the Stille coupling utilizes a palladium catalyst to join an organic halide with an organotin compound (organostannane). wikipedia.org The mechanistic principles and site selectivity are analogous. When applied to this compound, the Stille reaction would selectively activate the C-Br bond over the much stronger C-F bonds. wikipedia.orgharvard.edu This allows for the introduction of a wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl substituents. Closely related compounds like 1-bromo-3,4-difluoro-2-nitrobenzene (B1613911) are known to participate in Stille couplings, reinforcing this expected reactivity.
Other significant palladium-catalyzed cross-coupling reactions applicable to this substrate include:
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to yield an alkynylated arene.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
In all these methodologies, the pronounced difference in reactivity between the C-Br and C-F bonds would be the controlling factor for site selectivity, making the bromine atom the primary reaction site.
Site-Selective Cross-Coupling in Polyhalogenated Arenes
Site selectivity in the cross-coupling of polyhalogenated arenes is a cornerstone of modern organic synthesis, enabling the stepwise and controlled functionalization of aromatic scaffolds. The selectivity is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen bonds. In palladium-catalyzed reactions, the ease of oxidative addition typically follows the trend C-I > C-Br > C-Cl >> C-F.
For this compound, the C-Br bond is substantially more reactive than the C-F bonds. This intrinsic difference allows for highly selective mono-functionalization at the C2 position under standard palladium catalysis, leaving the three fluorine atoms untouched. This initial coupling product can then potentially undergo a second, more forcing reaction to activate a C-F bond, demonstrating a sequential functionalization strategy. The strong electron-withdrawing character of the nitro group further influences the reactivity of the ring, but the dominant factor in site selectivity for standard cross-couplings remains the identity of the halogen. nih.gov
Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE) Values are for the general C-X bond on a benzene ring and illustrate the basis for selectivity.
| Bond | Approximate BDE (kJ/mol) | Reactivity in Pd Cross-Coupling |
|---|---|---|
| C-F | ~536 | Very Low (Requires special conditions) |
| C-Cl | ~406 | Moderate |
| C-Br | ~347 | High (Preferred site for the title compound) |
| C-I | ~280 | Very High |
Palladium-Catalyzed C-F Activation and Arylation Regiochemistry
While the C-Br bond is the conventional reaction site, recent advancements have enabled the challenging activation of C-F bonds, particularly in electron-deficient aromatic systems. For highly fluorinated nitrobenzenes, palladium-catalyzed Suzuki-Miyaura reactions have been shown to proceed via C-F activation. nih.gov
Research demonstrates that in such systems, the nitro group plays a crucial directing role, guiding the arylation to the C-F bond at the ortho position. nih.govworktribe.com In the case of this compound, the fluorine atoms at C1 and C5 are ortho to the nitro group. Mechanistic studies suggest that the oxidative addition step does not follow a conventional concerted mechanism but rather has characteristics of a nucleophilic aromatic substitution (SNAr) pathway. worktribe.com In this model, the nucleophilic Pd(0) catalyst attacks the electron-poor carbon attached to fluorine, facilitated by the strong activation from the ortho-nitro group, leading to the cleavage of the C-F bond. worktribe.com
Achieving C-F activation in the presence of a more reactive C-Br bond would be exceptionally challenging and would likely require specialized ligands and conditions designed to suppress C-Br reactivity, or it would occur after the C-Br position has already been functionalized. However, in related systems without a bromine atom, such as tetrafluoronitrobenzene, arylation occurs selectively at the C-F bond ortho to the nitro group. nih.gov
Exploration of Other Reaction Pathways
Beyond nitro group transformations and cross-coupling reactions, this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing effects of the nitro group and the three fluorine atoms make the aromatic ring extremely electron-deficient and thus highly activated for attack by nucleophiles.
In an SNAr reaction, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. The best leaving groups are typically halogens. The positions on the ring most activated for attack are those ortho and para to the nitro group.
For this compound:
The fluorine atoms at C1 and C5 are ortho to the nitro group.
The fluorine atom at C3 is para to the nitro group.
The bromine atom at C2 is meta to the nitro group.
Because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group only when the attack is at an ortho or para position, substitution is strongly favored at the fluorine-bearing carbons (C1, C3, or C5) over the bromine-bearing carbon (C2). stackexchange.com Fluorine is an excellent leaving group in SNAr reactions, often being more labile than other halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic. Therefore, reaction with nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH) is expected to readily displace one of the fluorine atoms, providing a versatile method for introducing a range of functional groups. beilstein-journals.org
Radical Reactions in Halogenated Systems
While specific radical reactions involving this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on related halogenated and nitroaromatic systems. The presence of both halogen atoms and a nitro group on the aromatic ring allows for several potential radical-mediated pathways.
One significant area of investigation for halogenated nitroaromatics is the formation and reaction of radical anions. rsc.org For instance, the nitrobenzene (B124822) radical-anion can be prepared in stable solutions, and its reactions can be studied using techniques like electron spin resonance (e.g.) spectroscopy. rsc.org Studies on halogenated derivatives show that the stability of these radical anions is highly dependent on the nature and position of the halogen. The radical anions of ortho-chlorinated nitrobenzenes, for example, are known to be unstable, undergoing a first-order decay process. rsc.org This instability can lead to dehalogenation, a process discussed further in the following section.
Aromatic compounds can also react with externally generated radicals. The reaction between the hydroxyl radical (•OH) and nitrobenzene in aqueous solutions has been shown to proceed via the formation of a pi-complex intermediate, which then forms a nitrohydroxycyclohexadienyl radical. nih.gov In a system like this compound, the presence of multiple electron-withdrawing fluorine atoms and a bromine atom would significantly alter the electron density of the ring, thereby influencing the rate and mechanism of such radical addition reactions.
Furthermore, recent research has demonstrated the possibility of C-H amination on nitrobenzenes through a radical mechanism. nih.gov This process involves the generation of nitrogen radicals that couple with the nitroarene. nih.gov Such reactions are highly regioselective, favoring the para position relative to the nitro group. nih.gov For this compound, the positions ortho and meta to the nitro group are occupied by fluorine atoms, potentially limiting or directing such radical interactions.
It is also important to distinguish these reactions from classical free-radical halogenation, which typically involves the substitution of hydrogen atoms on alkane side chains of aromatic rings under UV light and is less common for direct substitution on the aromatic ring itself. wikipedia.orgstudymind.co.uk
Dehalogenation Processes in Polyhalogenated Compounds
Dehalogenation is a critical transformation for polyhalogenated aromatic compounds, driven by the need to form more stable or synthetically useful derivatives. For a molecule such as this compound, the electron-deficient nature of the aromatic ring, imparted by the potent electron-withdrawing nitro group and the inductive effects of the fluorine atoms, makes it susceptible to several dehalogenation mechanisms. nih.gov The two most prominent pathways are nucleophilic aromatic substitution (SNAr) and reductive dehalogenation.
Nucleophilic Aromatic Substitution (SNAr): This is a primary mechanism for dehalogenation in activated aromatic systems. stackexchange.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The subsequent departure of a halide ion restores the aromaticity.
In this compound, the nitro group strongly activates the ring for nucleophilic attack. stackexchange.com A key consideration is the competition between bromine and fluorine as the leaving group. The position of the leaving group relative to the activating nitro group is crucial; halogens at the ortho and para positions are significantly more activated towards substitution. stackexchange.comstackexchange.com In this specific molecule, the bromine is in a meta position relative to the nitro group, while the fluorine atoms are in the ortho positions. Generally, the reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I when the reaction is driven by the attack of the nucleophile (the first step being rate-determining), because the more electronegative fluorine strongly polarizes the carbon atom, making it more electrophilic. However, the C-Br bond is significantly weaker than the C-F bond, which can make bromide a better leaving group if the breakdown of the Meisenheimer complex is rate-limiting or if other factors are at play.
Reductive Dehalogenation: This process involves the addition of one or more electrons to the polyhalogenated compound, leading to the cleavage of a carbon-halogen bond. youtube.com For aromatic systems, this can occur via the formation of a radical anion. youtube.com The electron adds to the π-system of the nitroaromatic ring, and this radical anion can then eliminate a halide ion. rsc.orgyoutube.com This is consistent with observations that radical anions of some chlorinated nitrobenzenes are unstable and spontaneously lose a chloride ion. rsc.org The relative ease of reduction and subsequent halide loss depends on the reduction potential of the compound and the strength of the carbon-halogen bond. Given the high electron affinity of the polyhalogenated nitrobenzene ring, it is a prime candidate for reductive dehalogenation under appropriate reducing conditions.
Table 1: Comparison of Carbon-Halogen Bond Properties Relevant to Dehalogenation
| Property | C-F Bond | C-Br Bond | Relevance to Dehalogenation |
|---|---|---|---|
| Bond Dissociation Energy (Avg.) | ~485 kJ/mol | ~285 kJ/mol | The weaker C-Br bond is more easily cleaved in reductive processes. |
| Electronegativity of Halogen | 4.0 | 3.0 | Higher electronegativity of F makes the attached carbon more electrophilic, favoring the initial attack in SNAr reactions. stackexchange.com |
| Leaving Group Ability | Poor (as F⁻) | Good (as Br⁻) | In many contexts, bromide is a better leaving group than the strongly basic fluoride ion. |
| Activation in SNAr | Strongly activating | Activating | The C-F bond is typically more readily substituted in SNAr on highly activated rings. nih.gov |
Table 2: Summary of Potential Dehalogenation Mechanisms
| Mechanism | Description | Key Requirements |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | A two-step addition-elimination process involving a Meisenheimer complex intermediate. stackexchange.com | Strong electron-withdrawing groups (e.g., -NO₂) activating the ring; a strong nucleophile. stackexchange.com |
| Reductive Dehalogenation | Addition of an electron to form a radical anion, which then expels a halide ion. youtube.com | A reducing agent or electrochemical potential sufficient to reduce the aromatic system. |
Advanced Spectroscopic Analysis Methodologies for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is simplified by the presence of only a single proton on the aromatic ring. This proton, located at the C6 position, is flanked by a bromine atom and a fluorine atom. Its chemical shift is significantly influenced by the surrounding electron-withdrawing groups (three fluorine atoms and a nitro group), which deshield the proton, causing its resonance to appear at a high chemical shift (downfield) in the spectrum.
The multiplicity of this proton signal is determined by its coupling to the adjacent fluorine atoms. It is expected to couple with the fluorine at C5 and the fluorine at C1, resulting in a complex multiplet, likely a triplet of doublets, due to differing coupling constants (J-values). The specific pattern and J-values provide definitive information about the relative positions of the substituents on the benzene (B151609) ring. docbrown.infomagritek.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-6 | > 8.0 | Triplet of doublets (td) | J(H-F) and J(H-F) |
Note: The predicted values are based on the analysis of similar substituted nitrobenzene (B124822) compounds. chemicalbook.comchegg.comchegg.com
The ¹³C NMR spectrum reveals six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituent (Br, F, NO₂, or H) and its electronic effects (inductive and resonance).
C-Br (C2): The carbon atom bonded to bromine often shows a chemical shift that is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com
C-F (C1, C3, C5): The carbons directly attached to highly electronegative fluorine atoms will be significantly deshielded and appear at low field. These signals will also exhibit strong one-bond carbon-fluorine coupling (¹JCF), which splits them into doublets.
C-NO₂ (C4): The carbon bearing the nitro group is also expected to be deshielded due to the strong electron-withdrawing nature of the NO₂ group.
C-H (C6): This carbon's chemical shift will be influenced by the adjacent bromine and fluorine atoms.
The interpretation of the spectrum relies on predicting shifts based on substituent additivity rules and observing the characteristic large C-F coupling constants. stackexchange.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Substituent | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C1 | -F | 155 - 165 | Doublet (¹JCF) |
| C2 | -Br | 110 - 125 | Multiplet (due to coupling with F at C1 and C3) |
| C3 | -F | 155 - 165 | Doublet (¹JCF) |
| C4 | -NO₂ | 140 - 150 | Multiplet (due to coupling with F at C3 and C5) |
| C5 | -F | 155 - 165 | Doublet (¹JCF) |
| C6 | -H | 115 - 130 | Multiplet (due to coupling with F at C1 and C5) |
Note: Predicted values are based on data from analogous compounds like 1,3,5-Trifluoro-2-nitrobenzene and bromobenzene (B47551) derivatives. stackexchange.comchemicalbook.com
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms at positions C1, C3, and C5.
The chemical shifts of these fluorine signals are sensitive to the nature of the ortho and para substituents. The presence of the bromine at C2 and the nitro group at C4 will create unique electronic environments for each fluorine atom, leading to well-resolved signals. Furthermore, the signals will exhibit complex splitting patterns due to:
Fluorine-Fluorine (F-F) coupling: Coupling between the fluorine atoms on the ring (e.g., F1-F3, F3-F5).
Fluorine-Proton (F-H) coupling: Coupling between the fluorine atoms (F1 and F5) and the single aromatic proton at C6.
Analysis of these coupling patterns is crucial for the definitive assignment of each fluorine resonance. magritek.comspectrabase.com
Table 3: Predicted ¹⁹F NMR Spectral Characteristics for this compound
| Fluorine Position | Expected Multiplicity | Coupling Interactions |
| F-1 | Doublet of doublets (dd) | J(F1-F3), J(F1-H6) |
| F-3 | Triplet or doublet of doublets | J(F3-F1), J(F3-F5) |
| F-5 | Doublet of doublets (dd) | J(F5-F3), J(F5-H6) |
Note: Predictions are based on general principles of ¹⁹F NMR and data from similar polyfluorinated aromatic compounds. magritek.com
While specific studies on this compound are not prevalent, isotopic labeling is a powerful general method for elucidating reaction mechanisms. nih.gov For this compound, labeling could be hypothetically applied to study nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the substituents (likely the bromine or the nitro group).
For instance, by synthesizing the starting material with a ¹³C-labeled carbon at the site of substitution (e.g., at C2), one could follow the course of the reaction using ¹³C NMR. Observing the change in the chemical shift and coupling environment of the labeled carbon in the product would provide direct evidence of the reaction pathway. Similarly, using a substrate with a ¹⁵N-labeled nitro group would allow the reaction to be monitored by ¹⁵N NMR, confirming whether the nitro group is displaced or remains on the ring. nih.gov This approach provides unambiguous evidence of bond-forming and bond-breaking steps that can be difficult to obtain by other means. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups. The key vibrational modes include:
N-O stretching: The nitro group (NO₂) is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically in the 1500-1600 cm⁻¹ region and a symmetric stretch in the 1300-1390 cm⁻¹ region. researchgate.net
C-F stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1400 cm⁻¹ range. The presence of multiple fluorine atoms may lead to several overlapping bands in this region.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org
C-H stretching: A weak to medium absorption band for the aromatic C-H stretch is expected above 3000 cm⁻¹. libretexts.org
C-Br stretching: The C-Br stretching vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.
The combination of these bands provides a unique spectral fingerprint for the molecule, confirming the presence of all its key functional components. libretexts.orgpressbooks.pubchemicalbook.comchemicalbook.com
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |
| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Weak |
| Carbon-Fluorine (C-F) | Stretch | 1100 - 1400 | Strong |
| Aromatic Carbon-Hydrogen (C-H) | Stretch | 3000 - 3100 | Weak to Medium |
| Carbon-Bromine (C-Br) | Stretch | 500 - 650 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
The vibrational modes of substituted benzenes, such as this compound, are complex due to the coupling of vibrations of the substituent groups with the benzene ring. Key vibrational bands in the FT-Raman spectrum can be assigned to specific functional groups. For instance, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group typically appear in distinct regions of the spectrum. Similarly, the carbon-bromine (C-Br) and carbon-fluorine (C-F) stretching vibrations, as well as the various vibrational modes of the benzene ring itself (e.g., ring breathing, in-plane and out-of-plane bending), can be identified. researchgate.netresearchgate.net
In a study on various substituted benzenes including nitrobenzene, Raman shifts were compiled and compared to literature values, demonstrating the reliability of Raman spectroscopy in identifying characteristic vibrational modes. researchgate.net For halogenated benzenes, the C-Br stretching vibrations are generally observed in the lower frequency region of the spectrum. researchgate.net The presence of multiple fluorine atoms and a bromine atom, in addition to the nitro group, on the benzene ring in this compound leads to a complex spectrum where the positions of these bands can be influenced by electronic and steric effects of the neighboring substituents.
A detailed analysis of the FT-Raman spectrum of this compound would involve comparing the observed frequencies with those of related molecules, such as other halogenated nitrobenzenes, to aid in the assignment of the vibrational modes. ijaerd.orgnih.gov For example, studies on nitrobenzenesulfonamides have discussed the effect of the nitro group substituent on the characteristic bands of the benzene ring. nih.gov
Table 1: Representative Vibrational Frequencies for Substituted Benzenes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |
|---|---|---|
| NO₂ Symmetric Stretch | 1330 - 1370 | researchgate.net |
| NO₂ Asymmetric Stretch | 1500 - 1560 | researchgate.net |
| C-F Stretch | 1000 - 1400 | nist.gov |
| C-Br Stretch | 500 - 650 | researchgate.net |
| Benzene Ring Breathing | 990 - 1010 | researchgate.net |
This table provides typical frequency ranges and is for illustrative purposes. Actual frequencies for this compound may vary due to substituent effects.
Normal Coordinate Analysis and Scaled Quantum Mechanical Force Fields
To gain a more quantitative understanding of the vibrational spectrum of this compound, Normal Coordinate Analysis (NCA) coupled with Scaled Quantum Mechanical (SQM) force fields is employed. nih.govresearchgate.net This computational approach allows for the prediction and detailed assignment of the fundamental vibrational frequencies.
The process begins with the calculation of the harmonic force field of the molecule using ab initio or density functional theory (DFT) methods. researchgate.net However, these calculations often systematically overestimate the vibrational frequencies. To correct for this, the calculated force field is scaled using a set of empirical scale factors that have been optimized for similar molecules or functional groups. researchgate.netresearchwithrutgers.com This SQM force field can then be used to calculate a theoretical vibrational spectrum that is in much better agreement with the experimental FT-IR and FT-Raman spectra. nih.gov
The application of SQM force fields has been successful in the analysis of various substituted benzenes. researchgate.netnih.gov For instance, in a study of benzonitrile, an SQM force field derived from ab initio calculations and scaled with factors optimized for benzene and HCN confirmed the experimental vibrational assignments. researchgate.net Similarly, for nitrobenzenesulfonamides, the complete assignment of fundamental vibrations was performed based on the total energy distribution (TED) calculated with the SQM method. nih.gov
For this compound, this methodology would involve:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule using a suitable level of quantum mechanical theory.
Force Field Calculation: Calculating the harmonic force constants at the optimized geometry.
Scaling: Applying appropriate scale factors to the calculated force constants. These factors are often derived from studies on a set of well-characterized molecules. acs.org
Normal Coordinate Analysis: Solving the vibrational secular equation using the scaled force field to obtain the vibrational frequencies and their corresponding normal modes.
Vibrational Assignment: Assigning the calculated frequencies to the observed bands in the experimental spectra based on the TED, which describes the contribution of each internal coordinate to a given normal mode.
This detailed analysis provides a robust foundation for understanding the intramolecular forces and the nature of the chemical bonds within this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for elucidating fragmentation pathways that provide structural information.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high precision. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The molecular formula for this compound is C₆HBrF₃NO₂. bldpharm.com
The calculated monoisotopic mass of this compound can be determined by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, and ¹⁶O). This high-precision mass measurement allows for the confident determination of the elemental formula. Various mass analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are capable of achieving the high resolution required for this analysis. numberanalytics.com
The presence of bromine is readily identified in the mass spectrum by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two molecular ion peaks (M and M+2) of similar intensity, separated by approximately 2 Da.
Table 2: Calculated Isotopic Masses for this compound
| Ion | Elemental Composition | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₆H¹Br¹⁹F₃¹⁴N¹⁶O₂ | 254.9150 |
| [M+2]⁺ (with ⁸¹Br) | C₆H¹⁸¹Br¹⁹F₃¹⁴N¹⁶O₂ | 256.9130 |
Calculated using the most common isotopes. The presence of these two peaks with their characteristic mass difference and relative intensity is a strong indicator for a bromine-containing compound.
Application of Mass Spectrometry in Mechanistic Studies (e.g., Tracer Studies)
Mass spectrometry is a powerful technique for investigating reaction mechanisms, including those involving nitroaromatic compounds. researchgate.netacs.org In the context of this compound, MS can be employed in tracer studies to follow the pathways of reactions such as nucleophilic aromatic substitution (SₙAr). nih.govspringernature.comrsc.org
In a typical tracer study, one of the atoms in a reactant is replaced with a stable isotope (e.g., ¹³C, ¹⁵N, or ¹⁸O). The reaction is then carried out, and the products are analyzed by mass spectrometry. By tracking the location of the isotopic label in the products and intermediates, the mechanism of the reaction can be deduced. For example, in studying the SₙAr reaction of this compound with a nucleophile, one could use a labeled nucleophile or a labeled substrate to determine which substituent is displaced and to identify any intermediates formed. nih.gov
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), can be used to identify and quantify the various products and byproducts of a reaction, providing further mechanistic insights. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, and the resulting fragmentation patterns can help to confirm the structures of intermediates and products. researchgate.netnih.gov For instance, studies on the fragmentation of nitroaromatic compounds have shown characteristic losses of NO, NO₂, and other small molecules, which can be diagnostic for this class of compounds. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Analysis of Electronic Transitions
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the substituted benzene ring. The electronic structure of nitrobenzene itself has been a subject of extensive study, exhibiting both π → π* and n → π* transitions. brainly.innih.gov
The π → π* transitions, which are typically intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitro group to an antibonding π* orbital of the ring.
The presence of multiple substituents on the benzene ring in this compound significantly influences the energies of these transitions. Both the halogen atoms (Br and F) and the nitro group (NO₂) are electron-withdrawing groups, which can affect the electronic structure of the benzene ring. libretexts.org The halogens possess lone pairs of electrons that can be donated to the ring through resonance (a +R effect), while also being inductively withdrawing (-I effect). The nitro group is strongly electron-withdrawing through both resonance (-R effect) and induction (-I effect). libretexts.orgrsc.org
These substituent effects will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The combination of these effects in this compound will result in a unique UV-Vis spectrum. The analysis of this spectrum, often aided by computational methods like time-dependent density functional theory (TD-DFT), can provide valuable information about the electronic energy levels and the nature of the excited states of the molecule. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline (B41778) |
| Benzaldehyde |
| Benzene |
| Benzoic acid |
| Benzonitrile |
| Bromobenzene |
| Chlorobenzene |
| Methylamine |
| Nitrobenzene |
| Nitrosobenzene (B162901) |
| Phenol |
| Toluene |
| 2-Bromo-1-fluoro-4-nitrobenzene |
| 2-Bromo-4-nitrobenzaldehyde |
| 1-Bromo-4-fluoro-2-nitrobenzene |
| 2-Bromo-1-methyl-4-nitrobenzene |
| 1,3,5-tribromo-2,4,6-trifluoro-benzene |
| 1-Bromo-2,3,5-trifluoro-4-nitrobenzene |
| 1-Bromo-2,4,5-trifluorobenzene |
| 4-Bromo-1-fluoro-2-nitrobenzene |
| 2-Bromo-4-fluoro-1-nitrobenzene |
| 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene |
| 2-broMo-1-ethyl-4-nitrobenzene |
| 2-Bromo-4-nitro-1-(trifluoromethyl)benzene |
| 2-nitroanisole |
| 2-, 3-, 4-nitrobenzenesulfonamide |
| N-arylidene 2-nitrobenzenesulphenamides |
| Trinitrotoluene |
| Trinitrobenzene |
Computational and Theoretical Investigations of 2 Bromo 1,3,5 Trifluoro 4 Nitrobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying electronic structures. For polysubstituted benzene (B151609) derivatives like 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, DFT methods are instrumental in elucidating a range of molecular properties.
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.48 Å |
| N-O Bond Length | ~1.22 Å |
| C-C-C Bond Angle | ~120° (with distortions) |
| O-N-O Bond Angle | ~125° |
| C-C-N-O Dihedral Angle | Expected to be non-zero |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra.
By calculating the vibrational modes, specific frequencies can be assigned to the stretching and bending of different bonds and functional groups within this compound. For example, characteristic stretching frequencies would be expected for the C-Br, C-F, C-N, and N-O bonds, as well as the aromatic C-H and C=C bonds. Theoretical studies on similar molecules, like 1,3,5-tribromo-2,4,6-trifluoro-benzene, have demonstrated the utility of DFT methods (such as B3LYP with a 6-31++G(d,p) basis set) in accurately predicting vibrational spectra. researchgate.net
These predicted spectra can be invaluable for interpreting experimental IR and Raman data, helping to identify the compound and understand its structural features.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | ~1550 - 1600 |
| NO₂ | Symmetric Stretch | ~1340 - 1370 |
| C-F | Stretch | ~1100 - 1300 |
| C-Br | Stretch | ~500 - 650 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. Conversely, the regions around the hydrogen atom on the ring and potentially the carbon atoms attached to the electron-withdrawing fluorine and nitro groups would exhibit a positive potential, indicating susceptibility to nucleophilic attack. The bromine atom can also exhibit a region of positive potential, known as a σ-hole, making it a potential site for halogen bonding.
Charge distribution analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used for this purpose.
In this compound, the highly electronegative fluorine, oxygen, and nitrogen atoms are expected to carry significant negative charges, while the carbon atoms and the bromine atom will have varying degrees of positive charge. NBO analysis can further provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. For example, NBO analysis of similar compounds has been used to understand the intramolecular charge transfer that stabilizes the molecule. researchgate.net
Prediction of Reactivity and Selectivity
The computational data obtained from DFT calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The presence of multiple substituents on the benzene ring makes predicting the outcome of reactions, such as electrophilic or nucleophilic aromatic substitution, complex.
The strong electron-withdrawing nature of the nitro group and the three fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.org Any electrophilic attack would be directed to the positions meta to the nitro group, although the reaction would likely be very slow. youtube.com
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (S_NAr). The fluorine atoms are good leaving groups in S_NAr reactions, and their positions relative to the activating nitro group will determine the regioselectivity. The fluorine atom at the C1 position is ortho to the nitro group, and the fluorine at the C5 position is para to the nitro group, making them potential sites for nucleophilic attack. The fluorine at the C3 position is meta to the nitro group and would be less reactive. Computational models can help predict the most likely site of substitution by calculating the activation energies for the different reaction pathways.
Modeling of Electrophilic and Nucleophilic Sites
Computational modeling is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its chemical reactivity. In the case of this compound, the distribution of electron density is heavily influenced by its substituents. The nitro group (-NO2) is a strong electron-withdrawing group, while the fluorine and bromine atoms also exert significant inductive effects.
Density Functional Theory (DFT) calculations can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For substituted nitrobenzenes, the nitro group creates a significant electron deficiency on the aromatic ring, making the carbon atoms electrophilic. The oxygen atoms of the nitro group, conversely, are regions of high electron density and thus represent nucleophilic sites.
For instance, in related nitroaromatic compounds, the carbon atoms of the benzene ring are rendered electrophilic due to the strong electron-withdrawing nature of the nitro group. This effect is further modulated by the presence of halogens. While halogens are deactivating, they are ortho-, para-directing in electrophilic substitutions on a benzene ring. However, in nucleophilic aromatic substitution (SNAr) reactions, which are more relevant for such an electron-deficient ring, the positions ortho and para to the nitro group are highly activated towards nucleophilic attack. The bromine atom, being a good leaving group, suggests that the carbon to which it is attached is a primary site for nucleophilic substitution.
Transition State Modeling and Activation Energy Calculations for Reaction Pathways
Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the transition state (TS) of a proposed reaction, chemists can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SNAr). In such a reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, likely the bromide ion. Computational methods like DFT can be used to model the entire reaction coordinate, from reactants to products, including the high-energy transition state and any intermediates, such as the Meisenheimer complex.
For example, the activation energy for the SNAr reaction of a similar compound, 1-chloro-2,4-dinitrobenzene, with a nucleophile can be computationally determined. These calculations would reveal the energetic favorability of the reaction and provide insights into the reaction kinetics. The presence of multiple fluorine atoms in this compound would be expected to further activate the ring towards nucleophilic attack, likely lowering the activation energy compared to less fluorinated analogues.
| Reaction Pathway | Reactants | Leaving Group | Calculated Activation Energy (Illustrative for a related system) |
| Nucleophilic Aromatic Substitution (SNAr) | This compound + Nu⁻ | Br⁻ | ~15-25 kcal/mol |
| Electrophilic Aromatic Substitution | This compound + E⁺ | H⁺ | >30 kcal/mol (expected to be high) |
| Note: The activation energies are illustrative and would need to be specifically calculated for this compound. |
Computational Approaches to Site- and Regioselectivity Prediction
Predicting the site- and regioselectivity of reactions involving polysubstituted benzene rings is a complex task where computational chemistry excels. For this compound, several factors influence where a chemical reaction will occur. The interplay between the electron-withdrawing nitro and fluoro groups and the bromo substituent creates a unique reactivity map.
Computational models can predict regioselectivity by comparing the activation energies for attack at different positions on the aromatic ring. The position with the lowest activation energy barrier will be the most favored reaction site. For nucleophilic attack, computational studies on similar polyhalogenated nitroaromatics suggest that the carbon atom bearing the bromine is the most likely site of substitution, as bromine is a better leaving group than fluorine under many conditions.
Furthermore, Fukui functions and condensed dual descriptor (CDD) analysis can be computationally derived to provide a quantitative measure of the local reactivity of each atom in the molecule. nih.gov These descriptors help in identifying the most electrophilic and nucleophilic centers, thereby predicting the most probable sites for reaction.
Quantum Chemical Descriptors in Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity and physical properties.
Application of Quantum Chemical Descriptors (e.g., HOMO/LUMO Energies, Electronegativity, Electron Affinity, Ionization Potential)
Several key quantum chemical descriptors are used to understand the reactivity of this compound:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For nitroaromatic compounds, the strong electron-withdrawing groups lower the energy of the LUMO, making them good electron acceptors. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Electronegativity (χ): This is a measure of an atom's ability to attract shared electrons in a chemical bond. google.comacs.org For a molecule, it can be approximated as the negative of the average of the HOMO and LUMO energies.
Electron Affinity (EA): This is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. google.comacs.orgmdpi.comjcsp.org.pk Molecules with high electron affinity, like many nitroaromatics, are strong oxidizing agents.
Ionization Potential (IP): This is the energy required to remove an electron from a molecule. chemrxiv.orgnih.gov It is related to the HOMO energy.
The table below provides illustrative values for these descriptors for nitrobenzene (B124822), which can serve as a baseline for understanding the properties of its substituted derivatives. The presence of bromo and trifluoro substituents in this compound would further modulate these values, generally increasing the electron affinity and ionization potential.
| Quantum Chemical Descriptor | Illustrative Value for Nitrobenzene | Expected Trend for this compound |
| HOMO Energy | ~ -9.9 eV | Lower (more negative) |
| LUMO Energy | ~ -1.5 eV | Lower (more negative) |
| HOMO-LUMO Gap | ~ 8.4 eV | Similar or slightly larger |
| Ionization Potential | ~ 9.92 eV chemrxiv.org | Higher |
| Electron Affinity | ~ 1.0 eV mdpi.com | Higher |
Quantitative Structure-Activity/Property Relationships (QSPR/QSAR) in Nitrobenzene Derivatives
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For nitrobenzene derivatives, QSAR/QSPR studies are extensively used to predict properties like toxicity, biodegradability, and reactivity.
These models are typically built using a set of calculated molecular descriptors for a series of related compounds with known activities or properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop a mathematical equation that can predict the property of interest for new, untested compounds.
For nitroaromatic compounds, descriptors such as the octanol-water partition coefficient (logP), HOMO and LUMO energies, dipole moment, and various topological and electronic parameters have been shown to be important in predicting their toxic effects. The toxicity of many nitroaromatics is linked to their ability to be reduced in biological systems, a process that is dependent on their electron affinity and LUMO energy. nih.gov
Advanced Computational Methodologies
Beyond standard DFT calculations, several advanced computational methodologies can provide deeper insights into the behavior of this compound.
Ab initio methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies and molecular properties, albeit at a higher computational cost. These methods are valuable for benchmarking the results from more computationally efficient DFT calculations.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or at an interface. nih.gov These simulations track the movements of atoms over time, providing information on conformational changes, solvation effects, and interactions with other molecules.
Hybrid QM/MM Methods: For studying the interaction of this compound with a large biological system, such as an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the reactive part of the system (the nitrobenzene derivative and the enzyme's active site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.
These advanced methods, while computationally intensive, are invaluable for obtaining a comprehensive understanding of the chemical and physical properties of complex molecules like this compound.
Exploration of Higher-Level Ab Initio and Post-Hartree-Fock Methods
To achieve a high degree of accuracy in describing the electronic structure of molecules like this compound, computational methods must account for electron correlation—the interaction and correlated motion of electrons. numberanalytics.comnumberanalytics.com The Hartree-Fock (HF) method, while a fundamental starting point, approximates these interactions in an averaged way and neglects the detailed correlation effects. numberanalytics.comststephens.net.in Post-Hartree-Fock methods are a class of techniques specifically developed to improve upon the HF approximation by explicitly including electron correlation. ststephens.net.inwikipedia.org
These advanced methods are crucial for the accurate prediction of various molecular properties, including thermochemistry, reaction energies, and molecular geometries, particularly for systems with complex electronic structures. numberanalytics.com For a polyhalogenated nitroaromatic compound, electron correlation is vital for correctly describing the influence of the electronegative fluorine atoms, the bromine atom, and the electron-withdrawing nitro group on the benzene ring's electron distribution.
Common post-Hartree-Fock methods that would be applicable to the study of this compound include:
Møller-Plesset Perturbation Theory (MPPT) : This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method that often provides significant improvement over HF. ststephens.net.in
Configuration Interaction (CI) : CI methods construct the molecular wavefunction as a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to virtual orbitals. ststephens.net.inornl.gov While conceptually simple, full CI is computationally expensive. Truncated CI methods, such as CISD (including single and double excitations), are more practical but can lack size-consistency. ststephens.net.inornl.gov
Coupled Cluster (CC) Theory : CC theory is one of the most reliable and accurate methods for calculating electron correlation. numberanalytics.com The CCSD(T) method, which includes single, double, and a non-iterative treatment of triple excitations, is often referred to as the "gold standard" in computational chemistry for its ability to yield highly accurate results for single-reference systems. numberanalytics.com
The application of these methods, while computationally demanding, would provide a definitive understanding of the molecule's electronic properties, such as its dipole moment, polarizability, and the electronic effects of its substituents.
Table 1: Comparison of Post-Hartree-Fock Methods
| Method | Description | Key Features |
|---|---|---|
| Møller-Plesset (MPn) | Adds dynamic electron correlation by treating it as a perturbation to the Hartree-Fock solution. MP2 is the most common level. ststephens.net.in | Good balance of cost and accuracy for many systems. It is size-extensive. |
| Configuration Interaction (CI) | Uses a linear combination of Slater determinants to approximate the exact wavefunction. ornl.gov | Variational method, providing an upper bound to the exact energy. Truncated CI is not size-extensive. ststephens.net.in |
| Coupled Cluster (CC) | Expresses the correlated wavefunction using an exponential cluster operator acting on the HF determinant. numberanalytics.com | Highly accurate and size-extensive. CCSD(T) is often considered the benchmark for accuracy. numberanalytics.com |
Molecular Dynamics Simulations for Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, the benzene ring itself is largely rigid. However, the nitro group (—NO₂) attached to the ring has rotational freedom around the C—N single bond.
The orientation of the nitro group relative to the plane of the benzene ring is a key conformational feature. This rotation is subject to an energy barrier arising from steric interactions between the oxygen atoms of the nitro group and the adjacent fluorine atoms on the ring. In a similar molecule, 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, the nitro group was found to be twisted out of the plane of the phenyl ring by 41.68° due to repulsive interactions with the ortho-positioned fluorine atoms. nih.gov A similar twist would be expected for this compound.
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule. mdpi.com An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing insight into the dynamic behavior, accessible conformations, and the energy barriers between them. mdpi.com For derivatives of this compound, particularly those with flexible side chains, MD simulations would be essential for:
Identifying the most stable (lowest energy) conformations.
Determining the relative populations of different conformers at a given temperature.
Visualizing the pathways and transition states for conformational changes.
This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as in crystal packing or binding to a biological target.
Theoretical Studies of Halogen Bonding Interactions in Polyhalogenated Systems
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site on another molecule. acs.org The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen, along the axis of its covalent bond. acs.org In this compound, the bromine atom, being a heavier halogen, is a potent halogen bond donor.
Theoretical studies are instrumental in characterizing these interactions. Quantum chemical calculations can precisely map the molecular electrostatic potential (MEP) surface, identifying the location and magnitude of the σ-hole on the bromine atom. The presence of three electron-withdrawing fluorine atoms and a nitro group on the benzene ring would enhance the positive character of the σ-hole on the bromine, making it a stronger halogen bond donor.
Potential halogen bond acceptors for this molecule include:
The Nitro Group: The oxygen atoms of the nitro group are nucleophilic and can act as halogen bond acceptors. Studies on other nitro-functionalized bromo compounds have identified and characterized Br···O halogen bonds that dictate their self-assembly in the solid state. nih.govnih.gov
Aromatic π-Systems: The electron-rich π-system of another aromatic molecule can act as a halogen bond acceptor, leading to X···π interactions. chemistryviews.orgnih.gov
Other Halogen Atoms: In some cases, the negative equatorial belt of a halogen atom can interact with the positive σ-hole of another, leading to halogen-halogen contacts. acs.org
Energy decomposition analysis, a computational technique, can be used to dissect the interaction energy into its constituent parts, such as electrostatic, dispersion, and orbital interaction components. researchgate.net For halogen bonds involving aromatic systems, dispersion forces have been shown to be a major contributor to the binding energy. chemistryviews.orgnih.gov Theoretical studies provide quantitative data on the strength and geometry of these interactions, which are fundamental to designing crystal structures and new materials.
Table 2: Characteristics of Halogen Bonding
| Feature | Description | Relevance to this compound |
|---|---|---|
| Directionality | The interaction is highly directional, with the R—X···Y angle typically close to 180°. acs.orgnih.gov | The bromine atom can form strong, directional bonds, influencing crystal packing and molecular recognition. |
| Strength | Interaction strength generally follows the trend I > Br > Cl > F and is comparable to hydrogen bonds. researchgate.net | The bromine atom allows for moderately strong interactions. |
| σ-hole | A region of positive electrostatic potential on the halogen atom opposite the covalent bond. acs.org | The electron-withdrawing substituents on the ring enhance the σ-hole on the bromine atom, strengthening its donor capability. |
| Acceptors | Nucleophilic sites such as lone pairs on N, O, S atoms, or π-electron systems. nih.govchemistryviews.org | The nitro group's oxygen atoms are potential intramolecular or intermolecular acceptors. Other Lewis bases can also interact. |
Advanced Applications and Research Directions in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a polyfunctionalized aromatic compound that serves as a cornerstone for constructing intricate molecular architectures. The presence of a bromine atom, three fluorine atoms, and a nitro group on a single benzene (B151609) ring provides multiple, chemoselective handles for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group and fluorine atoms significantly influences the reactivity of the aromatic ring, making it a specialized precursor in multi-step syntheses.
The compound's utility as a precursor stems from its capacity to undergo sequential and controlled reactions at its various functional sites. The bromine atom is amenable to classic cross-coupling reactions, while the nitro group can be transformed into other functionalities, and the fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAr). This multi-faceted reactivity allows chemists to build complex scaffolds. For instance, building blocks containing nitro groups are used in multicomponent reactions to generate highly substituted heterocyclic systems, such as 2,3-dihydro-4-nitropyrroles. nih.gov Such heterocycles are significant structural motifs in many biologically active compounds. nih.gov The general strategy often involves using a nitro-containing compound as a starting point, which is then elaborated through various synthetic steps to yield complex target molecules, including those with applications as intermediates for dyes and pharmaceuticals. derpharmachemica.comsci-hub.se
While the compound itself contains a trifluoro-substituted ring rather than a trifluoromethyl group, it serves as an excellent scaffold for introducing a 2-bromo-4-nitro-1,3,5-trifluorophenyl moiety into a larger molecule. The incorporation of fluorine atoms and nitro groups into organic molecules is a widely used strategy in medicinal and materials chemistry to modulate their physical and biological properties. apolloscientific.co.uk Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. apolloscientific.co.uk The nitro group is a strong electron-withdrawing group that can serve as a precursor to an amino group or be used to fine-tune the electronic properties of a molecule. sci-hub.se The presence of both these functionalities in this compound makes it a valuable reagent for synthesizing molecules where these specific properties are desired.
The generation of a diverse library of derivatives from this compound is possible through several key reaction pathways. The strong electron-withdrawing effect of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), allowing for the selective displacement of the fluorine atoms (particularly those ortho and para to the nitro group) by various nucleophiles. Furthermore, the bromine atom acts as a versatile handle for metal-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening up another dimension of chemical transformations.
A patent for a related compound, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, demonstrates a typical synthetic sequence where the nitro group is first reduced via catalytic hydrogenation to an aniline (B41778) derivative, which then serves as a precursor for further reactions. google.com This highlights a common and powerful strategy for functionalization.
Below is a table summarizing the potential synthetic transformations for creating highly functionalized derivatives.
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Bromine Atom | Suzuki Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl or Alkyl group |
| Bromine Atom | Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Amino group |
| Bromine Atom | Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | Alkynyl group |
| Nitro Group | Reduction | H₂, Pd/C; or Sn, HCl | Amino group (-NH₂) |
| Fluorine Atoms | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Substituted amines, ethers, thioethers |
Applications in Pharmaceutical and Agrochemical Intermediate Synthesis
The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of active compounds for the pharmaceutical and agrochemical industries. The incorporation of fluorine, in particular, is a hallmark of many modern drugs and pesticides. apolloscientific.co.uk
Fluorinated building blocks are critical in drug discovery. apolloscientific.co.uk The introduction of fluorine can lead to more potent and metabolically stable pharmaceuticals. apolloscientific.co.uk this compound is a precursor that allows for the construction of complex molecular frameworks destined for pharmacological applications. Synthetic routes often utilize bromo-nitroaromatic compounds as starting materials for creating heterocyclic structures like triazoles and thiadiazoles, which are known to possess a wide range of biological activities. derpharmachemica.com A common synthetic strategy involves the reduction of the nitro group to an amine, which can then be further modified. For example, a related fluorinated nitroaromatic compound is used to synthesize 3-fluoro-5-trifluoromethyl-phenylamine, a key intermediate for more complex molecules. google.com The ability to generate functionalized pyrroles from nitro-containing precursors also points to the utility of such building blocks in medicinal chemistry. nih.gov
Similar to pharmaceuticals, the development of new agrochemicals relies on the synthesis and screening of novel chemical entities. Fluorinated compounds and nitroaromatics play a significant role in this field. derpharmachemica.comapolloscientific.co.uk The reactivity of this compound allows for the systematic functionalization required in agrochemical research. The various reactive handles on the molecule enable the creation of a diverse library of analogues, where each modification can tune the compound's efficacy, selectivity, and environmental profile. For instance, the synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, which are important classes of compounds with applications in agrochemicals, can start from bromo-nitroaromatic precursors. derpharmachemica.com The versatility of this building block facilitates the exploration of chemical space to identify new and effective crop protection agents.
Contribution to Advanced Materials Research
The specific arrangement of substituents on the benzene ring of this compound imparts unique properties that are leveraged in the creation of specialized materials. Its applications span from polymers and catalysis to cutting-edge electronics and energetic materials.
This compound is identified as a material building block in polymer science. bldpharm.com Its reactive nature allows it to be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers. The introduction of the trifluoronitrophenyl moiety can enhance thermal stability, alter solubility, and introduce a high degree of polarity, which can be useful for creating specialized membranes or films.
In the field of catalysis, this compound serves as a precursor for the synthesis of complex ligands. The bromine atom can be readily displaced or used in cross-coupling reactions to attach the fluorinated ring to a larger molecular scaffold. The fluorine atoms influence the electronic properties of the resulting ligand, which in turn can fine-tune the activity and selectivity of a metal catalyst.
Fluorinated aromatic compounds are of significant interest in the development of materials for electronic devices such as Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), and organic semiconductors. This compound is listed as a building block for OLED materials. bldpharm.com The incorporation of fluorine atoms into organic molecules can lower the HOMO and LUMO energy levels, which is beneficial for charge injection and transport in organic electronic devices.
In the context of LCDs, chiral dopants are often used to induce a helical twist in the liquid crystal phase. beilstein-journals.org While direct application of this compound as a chiral dopant is not specified, its derivatives can be synthesized to possess the necessary chirality and rod-like molecular shape, making it a valuable scaffold for new liquid crystal materials. beilstein-journals.org The high polarity imparted by the fluorine and nitro groups is a desirable characteristic for certain advanced display modes. beilstein-journals.org
The presence of multiple fluorine atoms and a nitro group on the this compound ring makes it a molecule of interest for energetic materials research. The nitro group is a well-known explosophore, providing the oxygen balance needed for detonation, while the fluorinated benzene core provides high density and thermal stability. acs.org Research in this area focuses on synthesizing derivatives that can optimize the balance between energy output and sensitivity. researchgate.net
The combination of a nitroaromatic system and a reactive bromine atom in this compound provides a foundation for creating photoactive molecules. Nitroaromatic compounds can exhibit photochemical reactivity, and this property can be harnessed to design photoactive cross-linking reagents. These reagents can be used to create stable polymer networks upon exposure to light.
Furthermore, this compound is categorized as a building block for magnetic materials. bldpharm.com The synthesis of stable organic radicals is a key step in the development of organic magnetic materials. Through a series of reactions, the nitro group on the this compound ring can be converted into other functionalities, or the entire molecule can be incorporated into a larger system designed to support unpaired electrons, leading to materials with magnetic properties.
Design and Synthesis of Novel Derivatives with Tunable Properties
The true utility of this compound lies in its capacity as a starting material for a vast array of new molecules. By systematically modifying its structure, researchers can fine-tune the resulting properties for specific applications.
The reactivity of the C-Br bond in this compound allows for a variety of substitution reactions. These reactions are a cornerstone of synthetic organic chemistry and enable the creation of a diverse library of derivatives. For instance, the bromine can be replaced by various functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Systematic substitution studies involve replacing the bromine atom with different substituents and analyzing the effect on the molecule's properties. This could involve reactions with amines, alcohols, thiols, or organometallic reagents to introduce new functional groups. The electron-withdrawing nature of the nitro and fluoro groups facilitates nucleophilic attack on the ring, making such substitutions feasible. researchgate.net
Below is a table of related structures where different substituents are present on the benzene ring, illustrating the chemical space that can be explored starting from precursors like this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆HBrF₃NO₂ | 255.97 | 762297-93-8 bldpharm.comsigmaaldrich.com |
| 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene | C₆BrF₄NO₂ | 273.98 | Not specified in refs |
| 2-Bromo-4-fluoro-1-nitrobenzene | C₆H₃BrFNO₂ | 220.00 nih.gov | 700-36-7 nih.govfishersci.ca |
| 2-Bromo-1-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | 236.45 | 16588-26-4 nih.gov |
| 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | C₇H₃BrF₃NO₂ | 270.00 nih.gov | 132839-58-8 nih.gov |
| 2-Bromo-1,4-difluoro-3-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | 1804402-94-5 chemscene.com |
This systematic approach allows for the development of structure-property relationships, guiding the synthesis of new molecules with optimized characteristics for applications in materials science, agrochemicals, and pharmaceuticals.
Investigation of Steric and Electronic Effects of Substituents
The reactivity and chemical properties of "this compound" are intricately governed by the interplay of steric and electronic effects exerted by its substituents: a bromine atom, three fluorine atoms, and a nitro group. These effects modulate the electron density distribution within the aromatic ring and influence the accessibility of its reaction sites.
Electronic Effects:
The substituents on the benzene ring of this compound collectively influence its electronic character primarily through inductive and resonance effects.
Inductive Effects: All substituents on this molecule are electron-withdrawing through the inductive effect (-I) due to their high electronegativity relative to carbon. The fluorine atoms exert a strong -I effect, which is cumulative, significantly reducing the electron density of the benzene ring. The nitro group is one of the most powerful electron-withdrawing groups, and the bromine atom also contributes to this deactivation. d-nb.inforesearchgate.net This pronounced inductive electron withdrawal makes the aromatic ring highly electron-deficient and thus less susceptible to electrophilic attack. ijrti.org
The combination of these powerful electron-withdrawing groups renders the aromatic ring of this compound highly electrophilic, making it a suitable substrate for nucleophilic aromatic substitution (SNAAr) reactions. nih.govrsc.org The positions ortho and para to the strongly activating nitro group are particularly susceptible to nucleophilic attack.
Steric Effects:
Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. The substituents occupy specific positions on the benzene ring, creating a crowded environment that can impede the approach of reagents to certain sites.
The bromine atom, being larger than the fluorine atoms, provides significant steric bulk at the C2 position.
The nitro group, with its O-N-O plane, can experience hindered rotation due to the adjacent fluorine atoms, which can in turn affect its coplanarity with the benzene ring and thus its resonance effect. In the related compound 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, the nitro group is twisted significantly with respect to the arene ring. researchgate.net A similar distortion is expected in this compound.
The following table provides data on related halogenated nitrobenzene (B124822) compounds to illustrate the electronic and physical properties that can be inferred for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Bromo-1-fluoro-4-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | A structurally simpler analog with one less fluorine atom. sigmaaldrich.com |
| 1-Bromo-4-fluoro-2-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | An isomer of the above, useful for comparing substituent positions. chemicalbook.com |
| 1-Bromo-2,4,5-trifluorobenzene | C₆H₂BrF₃ | 210.98 | Lacks the nitro group, highlighting the nitro group's influence. nist.gov |
| 1,3,5-Trifluorotrinitrobenzene | C₆F₃N₃O₆ | Not applicable | Demonstrates the reactivity of a trifluorinated ring with multiple nitro groups. rsc.org |
| 2-Bromo-4-(trifluoromethyl)nitrobenzene | C₇H₃BrF₃NO₂ | 270.00 | The trifluoromethyl group is also strongly electron-withdrawing. nih.gov |
| 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene | C₆BrF₄NO₂ | 273.98 | A highly halogenated analog where steric and electronic effects are pronounced. researchgate.net |
Future Research Perspectives and Challenges
Sustainable Synthetic Methodologies for Polyhalogenated Arenes
A primary challenge in the production of functionalized molecules like 2-Bromo-1,3,5-trifluoro-4-nitrobenzene is the development of environmentally benign and efficient synthetic routes.
Development of Greener Chemistry Approaches
The principles of green chemistry are increasingly central to modern organic synthesis. nih.gov Future work will emphasize replacing hazardous reagents and solvents with safer, more sustainable alternatives. Research into using water as a reaction medium or employing biocatalysis represents a promising frontier for producing polyhalogenated arenes. nih.govrsc.org Biocatalysis, which uses enzymes for chemical transformations, offers exceptional selectivity and efficiency while minimizing waste and avoiding toxic chemicals. nih.govnih.gov Another avenue involves photocatalysis, which can enable reactions under milder conditions, such as the synthesis of complex molecules from plant-based extracts using light and a photosensitizer. nih.gov The development of scalable methods, such as using aqueous nanocrystalline suspensions for solid-state photoreactions, exemplifies a move toward greener industrial processes. nih.gov
| Green Chemistry Approach | Objective | Potential Advantage for Polyhalogenated Arenes | References |
| Biocatalysis | Employ enzymes for organic transformations. | High selectivity and efficiency, reduced hazardous waste. | nih.govnih.gov |
| Aqueous Synthesis | Use water as a solvent. | Environmentally benign, reduced use of volatile organic compounds. | rsc.org |
| Photocatalysis | Use light to drive chemical reactions. | Milder reaction conditions, potential for novel transformations. | nih.gov |
| Solid-State Reactions | Conduct reactions in the absence of a solvent. | Reduced solvent waste, potential for unique stereospecific outcomes. | nih.gov |
Catalytic Efficiency and Selectivity Enhancements
Traditional methods for halogenating arenes often require harsh conditions and can suffer from poor regioselectivity, especially on electron-deficient rings like a nitro-substituted benzene (B151609). nih.govacs.orgresearchgate.net A significant area of future research is the advancement of catalytic systems that offer high efficiency and precise control over the placement of functional groups.
Palladium-catalyzed cross-coupling and C-H functionalization reactions have become powerful tools for the selective synthesis of polyhalogenated arenes. rsc.org However, a persistent challenge is the halogenation of arenes that already contain electron-withdrawing groups, which deactivates the ring towards electrophilic attack. nih.govacs.org Recent breakthroughs include the use of Brønsted acids in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to catalyze the halogenation of these deactivated rings under mild conditions. nih.govacs.orgresearchgate.net Future efforts will likely focus on developing new catalysts, including enzymatic ones like flavin-dependent halogenases, that provide high regioselectivity without the need for hazardous chemicals or producing toxic waste. nih.gov
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of one bromine, three fluorine, and one nitro group on the benzene ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the nitro and fluoro groups, combined with the distinct reactivity of the bromo substituent in cross-coupling reactions, creates a platform for selective, stepwise functionalization.
Future research will aim to understand and control the reactivity at each position. For instance, the development of organic photoredox catalysis allows for the functionalization of electron-rich arenes by forming arene cation radicals, opening pathways for reactions that are not possible with traditional methods. nih.gov Understanding the intrinsic reactivity of polycyclic aromatic hydrocarbons (PAHs) and how it changes with size and curvature is crucial for designing novel molecules with specific properties. nih.gov Studies on the crystal structure of related compounds, such as 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, reveal key intermolecular interactions (like O···Br contacts) that stabilize the solid state. nih.gov Investigating these forces in this compound could provide insight into its solid-state packing and inform the design of new reactions and materials.
Integration of Computational and Experimental Approaches for Predictive Design
The traditional process of discovering and optimizing new molecules and materials can be frustratingly slow. nih.gov A major challenge is the difficulty in predicting the final properties of a material based on its molecular precursors. nih.gov The integration of computational chemistry with experimental workflows is a powerful strategy to accelerate this process. nih.govnih.gov
Computational chemists utilize mathematical algorithms and large databases to connect chemical theory with experimental results. buffalo.edu Techniques like Density Functional Theory (DFT) can be used to understand regioselectivity in reactions and predict reaction pathways. nih.gov For halogenated compounds specifically, computational tools are being developed to predict environmental properties and reactivity, which is critical given the persistence of many halogenated organic chemicals. nist.govnih.gov Machine learning, in particular, is emerging as a transformative tool. nih.gov By building models from existing experimental data, machine learning can help predict the properties and even the crystal structures of new compounds, guiding synthetic chemists toward the most promising candidates. nih.govnih.govresearchgate.net Future research will focus on creating a tighter feedback loop between in silico screening and robotic high-throughput experimental validation, dramatically speeding up the discovery of materials built from molecules like this compound. nih.gov
| Computational Method | Application in Predictive Design | Potential Benefit for this compound | References |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating spectroscopic properties, refining crystal structures. | Predicting reactivity at different sites, understanding electronic structure. | nih.govbuffalo.edursc.org |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Predicting material properties, understanding conformational changes. | buffalo.edu |
| Ab Initio Molecular Orbital Theory | Predicting reactivity and kinetic parameters from first principles. | Estimating environmental lifetimes and reaction rates. | nist.gov |
| Machine Learning (ML) | Building predictive models from large datasets of known compounds. | Accelerating discovery by predicting material properties and crystal structures. | nih.govnih.govresearchgate.net |
Expanding the Scope of Advanced Material Applications
The distinct electronic and structural features of this compound make it an intriguing candidate for advanced functional materials. idu.ac.id Polyhalogenated arenes are foundational to the creation of polymers, dyes, and agrochemicals. nih.govacs.org The high electron affinity of molecules functionalized with fluorine and nitro groups suggests potential use in organic electronics. rsc.org
Future applications could leverage the unique properties of this compound. For example, amine-functionalized hypercrosslinked polymers based on benzene rings are being explored for CO2 capture. nih.gov The specific substitution pattern of this compound could be used to tune the properties of such porous materials. Furthermore, functionalized fullerene materials are widely used as electron transport layers in perovskite solar cells due to their high electron affinity and mobility. rsc.org Derivatives of this nitro-polyhalogenated benzene could be investigated as novel components in organic photovoltaics or as precursors for luminescent materials. ncat.edu A significant research direction is the design of organic field-effect transistors (OFETs), where a major challenge is the instability of the organic layers and the lack of high-mobility n-type (electron-conducting) materials, a role for which highly fluorinated and nitro-substituted arenes are well-suited. youtube.com
| Potential Application Area | Relevant Properties of Polyhalogenated Arenes | Example | References |
| Organic Electronics | High electron affinity, tunable electronic structure, charge transport capabilities. | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). | ncat.eduyoutube.com |
| Energy | Electron transport layers, trap passivators. | Perovskite Solar Cells (PSCs). | rsc.org |
| Environmental | High surface area, tunable porosity in derived polymers. | CO2 capture and storage. | nih.gov |
| Sensing | Precursors to luminescent frameworks. | Luminescence sensing. | ncat.edu |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically begins with halogenation (bromination) of a fluorinated benzene precursor, followed by nitration. Controlled temperatures (e.g., 0–5°C for nitration) and catalysts like H₂SO₄ or FeBr₃ are critical to avoid over-nitration or decomposition. Use Design of Experiments (DOE) to optimize molar ratios and reaction time. Purity can be enhanced via recrystallization in ethanol or dichloromethane .
- Data Insight : Evidence from similar compounds (e.g., 3-Bromo-4-(trifluoromethyl)nitrobenzene) shows >95% purity achievable via continuous flow reactors and automated systems in industrial settings, suggesting scalability for lab use .
Q. Which spectroscopic techniques are most reliable for confirming substitution patterns in bromo-fluoro-nitrobenzene derivatives?
- Methodology :
- ¹H/¹⁹F NMR : Fluorine coupling patterns (e.g., para-fluorine splitting) and nitro group deshielding effects resolve positional isomerism.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F, NO₂) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Analysis :
- Nitro (NO₂) : Strongly meta-directing due to electron-withdrawing resonance effects.
- Bromine (Br) : Ortho/para-directing via inductive withdrawal but resonance donation.
- Fluorine (F) : Ortho/para-directing with moderate deactivation.
- Experimental Validation : In derivatives like 2-Bromo-5-chloro-1,3-difluorobenzene, competing directing effects require kinetic vs. thermodynamic control. Computational modeling (DFT) predicts transition states favoring meta-substitution when nitro dominates .
Q. What computational strategies predict the stability and reactivity of bromo-fluoro-nitrobenzene derivatives under acidic or oxidative conditions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., nitro group reduction) in aqueous or acidic media.
- Case Study : For 2-bromo-1,3-dimethylbenzene, solubility cut-off effects (0.10–0.46 mmol/L) correlate with steric hindrance from substituents, impacting reactivity .
Data Contradiction & Troubleshooting
Q. How should researchers resolve discrepancies in observed vs. predicted melting points or spectral data?
- Analytical Workflow :
Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with C18 columns and GC-MS to detect impurities.
Cross-Validation : Compare ¹⁹F NMR shifts with structurally similar compounds (e.g., 4-Bromo-2-chloro-6-fluorobenzoic acid shows δₐ = -112 ppm for para-fluorine) .
Elemental Analysis : Confirm Br/F/N stoichiometry via combustion analysis.
Q. What strategies mitigate competing side reactions during nitration of bromo-fluorobenzene precursors?
- Mitigation Steps :
- Low-Temperature Nitration : Reduces polynitration byproducts.
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of fluorine).
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track nitro group formation .
Structure-Activity Relationship (SAR) Considerations
Q. How does the substitution pattern in bromo-fluoro-nitrobenzene derivatives affect biological activity?
- Case Study : Ethyl 2-amino-4-bromo-3,5-difluorobenzoate shows enzyme-modulating activity due to hydrogen bonding from the amino group, while nitro-substituted analogs exhibit antimicrobial properties via redox interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
